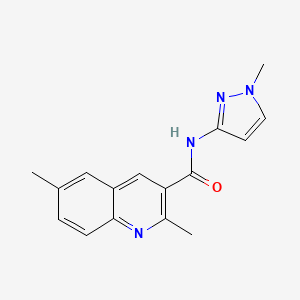
4-ethoxy-3-methoxy-N-prop-2-ynylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-3-methoxy-N-prop-2-ynylbenzamide (EMB) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EMB belongs to the class of benzamide derivatives, which have been extensively studied for their pharmacological activities.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-methoxy-N-prop-2-ynylbenzamide involves the inhibition of the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, this compound has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It also exhibits antioxidant activity by reducing lipid peroxidation and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This compound has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins such as Bcl-2.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-ethoxy-3-methoxy-N-prop-2-ynylbenzamide in lab experiments is its high purity and good yield obtained through the synthesis method. This compound also exhibits potent anti-inflammatory, antioxidant, and anticancer activities, making it a promising candidate for therapeutic applications. However, one of the limitations of using this compound in lab experiments is the lack of in vivo studies, which limits our understanding of its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for the study of 4-ethoxy-3-methoxy-N-prop-2-ynylbenzamide. One direction is to investigate its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its anticancer activity and its mechanism of action in different types of cancer cells. In addition, further studies are needed to evaluate the pharmacokinetics and pharmacodynamics of this compound in vivo, which will facilitate its translation into clinical applications.
Conclusion:
In conclusion, this compound is a promising chemical compound that exhibits potent anti-inflammatory, antioxidant, and anticancer activities. Its synthesis method yields high purity and good yield, making it a suitable candidate for scientific research. Further studies are needed to explore its potential therapeutic applications and to evaluate its pharmacokinetics and pharmacodynamics in vivo.
Synthesis Methods
The synthesis of 4-ethoxy-3-methoxy-N-prop-2-ynylbenzamide involves the condensation of 4-ethoxy-3-methoxybenzoic acid with propargylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with ethyl chloroformate, followed by hydrolysis to obtain this compound. This method yields this compound in high purity and good yield.
Scientific Research Applications
4-ethoxy-3-methoxy-N-prop-2-ynylbenzamide has been studied for its potential therapeutic properties in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. This compound has also been investigated for its neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-ethoxy-3-methoxy-N-prop-2-ynylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-4-8-14-13(15)10-6-7-11(17-5-2)12(9-10)16-3/h1,6-7,9H,5,8H2,2-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRYFTMJSVKXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC#C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

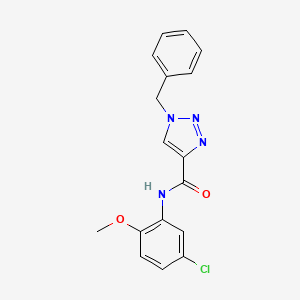
![N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457394.png)
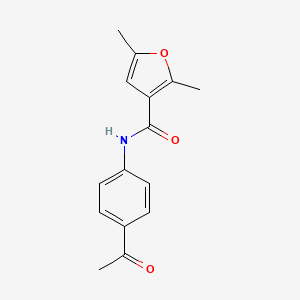
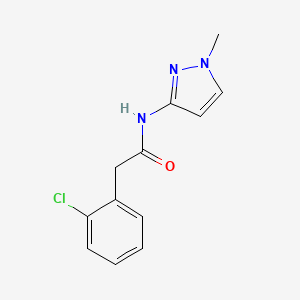

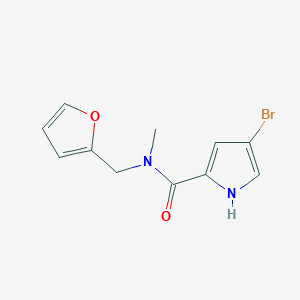

![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B7457460.png)
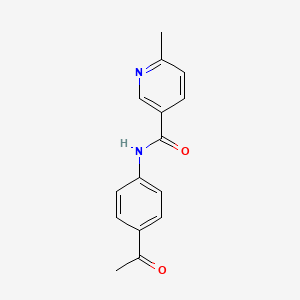
![3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7457468.png)
![N-[[4-(2,3-dihydroindole-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457481.png)
![1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7457483.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone](/img/structure/B7457491.png)
